Cas no 1805461-47-5 (4-(Difluoromethyl)-6-fluoro-3-iodopyridine-2-sulfonamide)

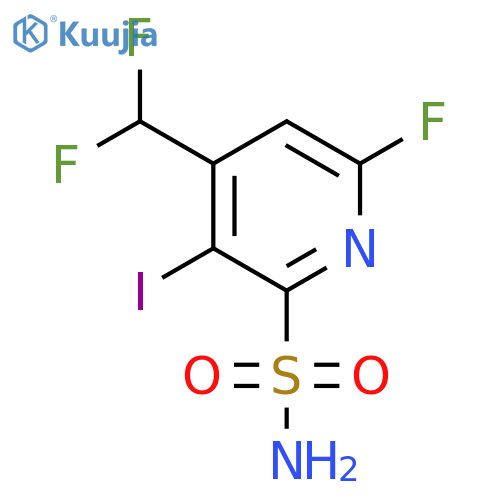

1805461-47-5 structure

商品名:4-(Difluoromethyl)-6-fluoro-3-iodopyridine-2-sulfonamide

CAS番号:1805461-47-5

MF:C6H4F3IN2O2S

メガワット:352.072842597961

CID:4806074

4-(Difluoromethyl)-6-fluoro-3-iodopyridine-2-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-(Difluoromethyl)-6-fluoro-3-iodopyridine-2-sulfonamide

-

- インチ: 1S/C6H4F3IN2O2S/c7-3-1-2(5(8)9)4(10)6(12-3)15(11,13)14/h1,5H,(H2,11,13,14)

- InChIKey: FPFWECRUGITDFF-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C(F)F)C=C(N=C1S(N)(=O)=O)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 321

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 81.4

4-(Difluoromethyl)-6-fluoro-3-iodopyridine-2-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029034464-250mg |

4-(Difluoromethyl)-6-fluoro-3-iodopyridine-2-sulfonamide |

1805461-47-5 | 95% | 250mg |

$970.20 | 2022-04-01 | |

| Alichem | A029034464-500mg |

4-(Difluoromethyl)-6-fluoro-3-iodopyridine-2-sulfonamide |

1805461-47-5 | 95% | 500mg |

$1,685.00 | 2022-04-01 | |

| Alichem | A029034464-1g |

4-(Difluoromethyl)-6-fluoro-3-iodopyridine-2-sulfonamide |

1805461-47-5 | 95% | 1g |

$3,126.60 | 2022-04-01 |

4-(Difluoromethyl)-6-fluoro-3-iodopyridine-2-sulfonamide 関連文献

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

1805461-47-5 (4-(Difluoromethyl)-6-fluoro-3-iodopyridine-2-sulfonamide) 関連製品

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量